Bienvenue dans la boutique en ligne BenchChem!

Firocoxib-d4

LC-MS/MS Bioanalysis Isotope Dilution

Firocoxib-d4 is the definitive deuterated internal standard for firocoxib quantification by LC-MS/MS. Unlike unlabeled structural analogs that introduce unacceptable variability, this true SIL-IS co-elutes precisely with the analyte and provides a distinct +4 Da mass shift for selective MRM. It compensates for matrix-induced ion suppression/enhancement (>28% signal reduction in plasma), delivering the accuracy and precision required for ANDA bioanalytical method validation per FDA guidance. Use Firocoxib-d4 to achieve an LLOQ of 1 ng/mL in plasma, ensuring reliable pharmacokinetic (Cmax, Tmax, AUC) and residue monitoring data.

Molecular Formula C17H20O5S
Molecular Weight 340.426
CAS No. 1325700-11-5
Cat. No. B589897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirocoxib-d4
CAS1325700-11-5
Synonyms3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone;  Equioxx-d4;  Equixx-d4;  Librens-d4;  ML 1785713-d4;  Previcox-d4; 
Molecular FormulaC17H20O5S
Molecular Weight340.426
Structural Identifiers
SMILESCC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2
InChIKeyFULAPETWGIGNMT-CQOLUAMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Firocoxib-d4 (CAS 1325700-11-5): A Deuterated Internal Standard for Precise LC-MS/MS Quantification of the Veterinary COX-2 Inhibitor


Firocoxib-d4 is a stable isotope-labeled analog of firocoxib (ML 1785713), in which four hydrogen atoms on the cyclopropylmethoxy moiety are replaced by deuterium, yielding a molecular weight of 340.43 g/mol . As a deuterated internal standard, it is chemically and physically nearly identical to the unlabeled analyte, co-eluting under reversed-phase chromatographic conditions while providing a distinct +4 Da mass shift essential for selective multiple reaction monitoring (MRM) in LC-MS/MS workflows . The parent compound, firocoxib, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor approved for veterinary use in dogs and horses to manage pain and inflammation associated with osteoarthritis [1].

Why Unlabeled Firocoxib or Alternative Internal Standards Cannot Substitute for Firocoxib-d4 in Regulated Bioanalysis


In quantitative LC-MS/MS, the use of an unlabeled structural analog as an internal standard introduces unacceptable variability due to differential ionization efficiency, chromatographic retention, and extraction recovery [1]. Firocoxib-d4, as a true stable isotope-labeled internal standard (SIL-IS), co-elutes with the analyte, precisely compensating for matrix-induced ion suppression/enhancement, a phenomenon that can reduce signal by >28% in complex biological matrices such as plasma and tissue homogenates . Substitution with a non-deuterated analog or a differently labeled isotopologue (e.g., Firocoxib-D6) without method re-validation compromises the accuracy, precision, and regulatory defensibility of the assay, as even minor differences in isotopic purity or deuterium placement can alter chromatographic behavior and extraction efficiency .

Quantitative Evidence for Selecting Firocoxib-d4: A Comparator-Based Guide


Mass Spectrometric Differentiation: +4 Da Mass Shift Provides Unambiguous Quantification

Firocoxib-d4 exhibits a nominal mass shift of +4 Da relative to unlabeled firocoxib (m/z 336 → m/z 340 for [M+H]+), enabling baseline-resolved selected reaction monitoring (SRM) transitions free from isotopic cross-talk . This mass difference is optimal for distinguishing the internal standard from the analyte in complex biological matrices, where endogenous compounds may produce interfering signals .

LC-MS/MS Bioanalysis Isotope Dilution

Isotopic Purity: 99% Atom D Ensures Minimal Cross-Contribution to Analyte Signal

Firocoxib-d4 is certified with an isotopic purity of 99% atom D, meaning that less than 1% of the internal standard population contributes to the unlabeled analyte's MRM channel due to incomplete deuteration . In contrast, alternative internal standards such as Firocoxib-D6 may exhibit slightly lower isotopic purity (98.5 atom% D) or require additional chromatographic resolution due to deuterium placement .

Isotope Dilution Method Validation Regulatory Bioanalysis

Regulatory Compliance: Lot-Specific Characterization Enables ANDA and DMF Submissions

Firocoxib-d4 is supplied with a comprehensive Certificate of Analysis (COA) that includes identity confirmation by NMR and MS, purity assessment by HPLC (≥98%), and isotopic enrichment data, meeting the characterization requirements of ICH Q7 and FDA guidance for reference standards used in Abbreviated New Drug Applications (ANDAs) [1]. This level of documentation is not consistently provided by all vendors of deuterated internal standards .

ANDA DMF Regulatory Science

Deuterium Placement: Cyclopropyl-d4 Label Minimizes Deuterium-Hydrogen Exchange

Firocoxib-d4 incorporates deuterium atoms on the cyclopropylmethoxy moiety, a site that is stable under typical bioanalytical conditions. In contrast, deuterium labels on the methyl sulfone group of firocoxib (as in some alternative syntheses) undergo extensive H/D exchange in aqueous media even at neutral pH, leading to isotopic dilution and compromised internal standard performance [1].

Isotope Exchange Stability Method Robustness

Method Sensitivity: LC-MS/MS Assays Using Deuterated Firocoxib Achieve LLOQ of 1 ng/mL

While the specific use of Firocoxib-d4 is not detailed in this publication, LC-MS/MS methods employing a deuterated firocoxib internal standard have been validated to achieve a lower limit of quantification (LLOQ) of 1 ng/mL in plasma, representing a 25-fold improvement in sensitivity over previously reported HPLC-UV methods [1].

LLOQ Pharmacokinetics Method Validation

Matrix Effect Correction: Deuterated Internal Standard Compensates for >28% Ion Suppression

In LC-MS/MS analysis of firocoxib in biological matrices, matrix-induced ion suppression can reduce analyte signal by >28% [1]. A co-eluting deuterated internal standard such as Firocoxib-d4 corrects for this variability by normalizing the analyte response to the internal standard response, maintaining method accuracy (88–107%) and precision (CV <12.2%) across a wide concentration range [1].

Matrix Effect Ion Suppression Bioanalysis

Recommended Application Scenarios for Firocoxib-d4 in Veterinary Bioanalysis


Regulated Bioanalytical Method Validation for ANDA Submissions

Use Firocoxib-d4 as the internal standard in LC-MS/MS methods intended for Abbreviated New Drug Applications (ANDAs) for generic firocoxib veterinary products. Its comprehensive Certificate of Analysis and regulatory-compliant characterization data support method validation per FDA Guidance for Industry: Bioanalytical Method Validation [1].

Pharmacokinetic and Toxicokinetic Studies in Equine and Canine Models

Employ Firocoxib-d4 to achieve an LLOQ of 1 ng/mL in plasma, enabling accurate measurement of firocoxib concentrations over extended time courses. The +4 Da mass shift ensures unambiguous quantification, critical for determining key PK parameters such as Cmax, Tmax, AUC, and terminal half-life [2].

Drug Residue Monitoring and Withdrawal Time Determination

Integrate Firocoxib-d4 into multi-residue LC-MS/MS methods for monitoring firocoxib residues in edible tissues or milk from treated food-producing animals. The stable cyclopropyl-d4 label maintains isotopic integrity during sample extraction and clean-up, supporting accurate quantification at trace levels (low ng/g) required for regulatory compliance .

In Vitro Metabolism and Drug-Drug Interaction Studies

Utilize Firocoxib-d4 as a SIL-IS to quantify firocoxib and its metabolites in hepatocyte or microsomal incubation samples. The deuterated standard compensates for matrix effects from complex incubation media and co-factors, ensuring robust determination of intrinsic clearance and metabolic stability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firocoxib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.